molecular formula C20H20FN3O2 B5569955 8-fluoro-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-2-quinolinecarboxamide

8-fluoro-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-2-quinolinecarboxamide

Cat. No.: B5569955
M. Wt: 353.4 g/mol
InChI Key: OPNWFQKMQMIGIN-UHFFFAOYSA-N
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Description

8-fluoro-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-2-quinolinecarboxamide is a useful research compound. Its molecular formula is C20H20FN3O2 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.15395505 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Selective Inhibition of Ataxia Telangiectasia Mutated (ATM) Kinase A series of 3-quinoline carboxamides, including derivatives closely related to the queried compound, have been identified as potent and highly selective inhibitors of the ATM kinase. These inhibitors demonstrate efficacy in disease models when combined with DNA damage-inducing agents, showcasing potential therapeutic applications in cancer treatment (Degorce et al., 2016).

Fluoroionophore Applications in Metal Ion Sensing Quinoline-containing calixarene fluoroionophores demonstrate efficient and selective sensing capabilities for sodium and strontium ions among alkali and alkaline earth metals. These compounds offer potential applications in environmental monitoring and biochemical assays (Casnati et al., 2003).

Chemosensor for Zn2+ Monitoring in Biological and Aqueous Samples Quinoline-based chemosensors exhibit remarkable sensitivity and selectivity for Zn2+ in aqueous solutions, with applications in monitoring Zn2+ concentrations in living cells and environmental samples. The low detection limit and reversible binding mechanism highlight their utility in bioanalytical and environmental chemistry (Park et al., 2015).

Radioligand Development for Peripheral Benzodiazepine Receptors N-[11C]methylated quinoline-2-carboxamides have been synthesized and evaluated as potential radioligands for imaging peripheral benzodiazepine receptors (PBR) with positron emission tomography (PET). These compounds show promise for noninvasive assessment of PBR in vivo, offering insights into neurological and psychiatric disorders (Matarrese et al., 2001).

Properties

IUPAC Name

8-fluoro-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c1-12-10-22-17(13(2)19(12)26-4)11-24(3)20(25)16-9-8-14-6-5-7-15(21)18(14)23-16/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNWFQKMQMIGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CN(C)C(=O)C2=NC3=C(C=CC=C3F)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.